1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzenesulfonyl group, a fluorine atom, and a pyrrolidinyl group attached to a dihydroquinolinone core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the quinoline core: The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the benzyl group: The benzyl group can be introduced via a benzylation reaction, where the quinoline core is treated with benzyl halides in the presence of a base such as potassium carbonate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonyl group enhances its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
1-Benzyl-3-(4-methylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: This compound has a methyl group instead of a chlorine atom in the benzenesulfonyl group, which may affect its chemical reactivity and biological activity.
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-chloro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: This compound has a chlorine atom instead of a fluorine atom, which may influence its binding affinity and specificity towards molecular targets.
1-Benzyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-1-yl)-1,4-dihydroquinolin-4-one: This compound has a morpholinyl group instead of a pyrrolidinyl group, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN2O3S/c27-19-8-10-20(11-9-19)34(32,33)25-17-30(16-18-6-2-1-3-7-18)23-15-24(29-12-4-5-13-29)22(28)14-21(23)26(25)31/h1-3,6-11,14-15,17H,4-5,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKTVKHHMWGPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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